molecular formula C10H10ClNO B15069729 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B15069729
M. Wt: 195.64 g/mol
InChI Key: NXCJMVXNAVBDIA-UHFFFAOYSA-N
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Description

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the 7th position and a methyl group at the 6th position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    6-methylquinoline: A derivative with a methyl group at the 6th position but lacking the chlorine atom.

Uniqueness

7-chloro-6-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

7-chloro-6-methyl-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H10ClNO/c1-6-4-7-9(5-8(6)11)12-3-2-10(7)13/h4-5,12H,2-3H2,1H3

InChI Key

NXCJMVXNAVBDIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)NCCC2=O

Origin of Product

United States

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